molecular formula C24H19FN2 B2782954 3-(4-Fluorophenyl)-4,6-di-p-tolylpyridazine CAS No. 2034243-16-6

3-(4-Fluorophenyl)-4,6-di-p-tolylpyridazine

Cat. No. B2782954
CAS RN: 2034243-16-6
M. Wt: 354.428
InChI Key: MHGWUXWJFLWUDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Fluorophenyl)-4,6-di-p-tolylpyridazine (FPTP) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FPTP belongs to the family of pyridazine derivatives and has a unique chemical structure that makes it a promising candidate for drug development.

Scientific Research Applications

Optoelectronic Materials

Functionalized Quinazolines and Pyrimidines for Optoelectronic Materials :Research highlights the importance of quinazoline and pyrimidine derivatives in the creation of novel optoelectronic materials. These compounds, including similar structures to 3-(4-Fluorophenyl)-4,6-di-p-tolylpyridazine, are used in electronic devices, luminescent elements, and organic light-emitting diodes (OLEDs). Their incorporation into π-extended conjugated systems is crucial for developing materials with electroluminescent properties and potential applications in nonlinear optical materials and colorimetric pH sensors (Lipunova et al., 2018).

Molecular Imaging

Toxicity of Organic Fluorophores Used in Molecular Imaging :Fluorophores, including compounds with structural similarities to this compound, are studied for their application in real-time cancer detection through optical imaging. This research evaluates the toxicity of widely used fluorophores, emphasizing the need for safe administration in patients. The findings suggest that while some fluorophores exhibit toxicity, their use in molecular imaging probes typically involves much lower doses, indicating a balance between effective imaging and safety (Alford et al., 2009).

Antiviral Activity

Antiviral Activity of Phenothiazines :Research on phenothiazines, which share a heterocyclic nature with this compound, has shown that these compounds have broad-spectrum antiviral activities. They are explored for their potential against RNA-viruses, highlighting their mechanism of action in inhibiting virus infection and replication. This study points to the therapeutic potential of similar compounds in treating viral infections, pending further research on their efficacy in vivo (Otręba et al., 2020).

Fluorescent Chemosensors

Fluorescent Chemosensors Based on 4-Methyl-2,6-Diformylphenol :Compounds based on 4-Methyl-2,6-Diformylphenol, which relate to the functional aspects of this compound, have been developed as chemosensors for detecting various analytes. These chemosensors demonstrate high selectivity and sensitivity, making them valuable in detecting metal ions, anions, and neutral molecules. Such research underscores the potential of structurally similar compounds in developing new sensors for environmental monitoring, medical diagnostics, and chemical analysis (Roy, 2021).

properties

IUPAC Name

3-(4-fluorophenyl)-4,6-bis(4-methylphenyl)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19FN2/c1-16-3-7-18(8-4-16)22-15-23(19-9-5-17(2)6-10-19)26-27-24(22)20-11-13-21(25)14-12-20/h3-15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHGWUXWJFLWUDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NN=C2C3=CC=C(C=C3)F)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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